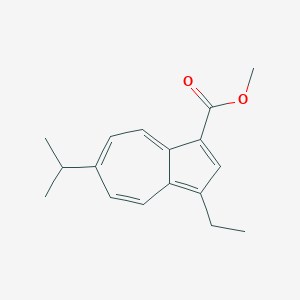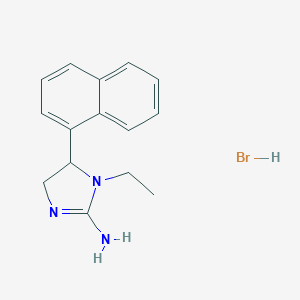
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine (ANB-PE) is a phospholipid derivative that has gained significant attention in the field of biochemistry due to its unique properties. It is a versatile tool for studying membrane dynamics and protein-lipid interactions. ANB-PE is synthesized through a multi-step process that involves the reaction of myristic acid with glycerol, followed by phosphorylation and acylation to form the final product.
Mechanism of Action
The mechanism of action of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is based on its ability to insert into lipid bilayers. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is a fluorescent probe that emits light when excited by a specific wavelength of light. When 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is incorporated into a lipid bilayer, it can interact with other lipids and proteins in the membrane, leading to changes in its fluorescence properties. The changes in fluorescence can be used to monitor changes in membrane dynamics and protein-lipid interactions.
Biochemical and Physiological Effects:
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been shown to have minimal effects on cell viability and function, making it a useful tool for studying membrane dynamics and protein-lipid interactions in live cells. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the effects of membrane curvature on protein localization and trafficking. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the effects of lipids on the activity of antimicrobial peptides.
Advantages and Limitations for Lab Experiments
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has several advantages as a research tool. It is a versatile probe that can be used to study a wide range of membrane dynamics and protein-lipid interactions. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has some limitations. It is sensitive to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine. One area of interest is the development of new fluorescent probes that can be used to study specific aspects of membrane dynamics and protein-lipid interactions. Additionally, there is a growing interest in the use of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine as a tool for drug discovery and development. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the interaction between lipids and antimicrobial peptides, and there is potential for its use in the development of new antimicrobial drugs. Finally, there is interest in the use of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine as a tool for studying lipid metabolism and lipid-related diseases such as atherosclerosis and diabetes.
Synthesis Methods
The synthesis of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine involves several steps that require careful attention to detail. The first step involves the reaction of myristic acid with glycerol to form myristoyl-glycerol. This step is followed by phosphorylation of the hydroxyl group on the glycerol backbone with phosphorus oxychloride to form myristoyl-glycerol-3-phosphate. The final step involves acylation of the phosphate group with 2-(2-azido-4-nitrobenzoyl) to form 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine. The purity of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is crucial for its use in research, and the synthesis process must be carefully monitored to ensure high purity and yield.
Scientific Research Applications
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the dynamics of lipid membranes and protein-lipid interactions. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine can be incorporated into lipid bilayers and used to monitor changes in membrane fluidity, curvature, and lipid organization. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine can be used to study the localization and trafficking of proteins in cells. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has also been used as a tool to study the interaction between lipids and antimicrobial peptides.
properties
CAS RN |
121888-03-7 |
|---|---|
Product Name |
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine |
Molecular Formula |
C26H42N5O10P |
Molecular Weight |
617.6 g/mol |
IUPAC Name |
[(2R)-1-[2-amino(214C)ethoxy(hydroxy)phosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] 2-azido-4-nitrobenzoate |
InChI |
InChI=1S/C26H42N5O10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(32)38-19-22(20-40-42(36,37)39-17-16-27)41-26(33)23-15-14-21(31(34)35)18-24(23)29-30-28/h14-15,18,22H,2-13,16-17,19-20,27H2,1H3,(H,36,37)/t22-/m1/s1/i16+2 |
InChI Key |
FCNAUOXMCCDIFN-FUVUYDQRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[14CH2]N)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
synonyms |
2-(2-azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine AZPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




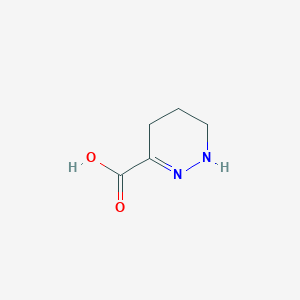
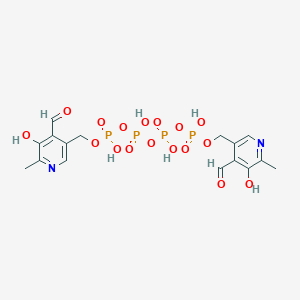
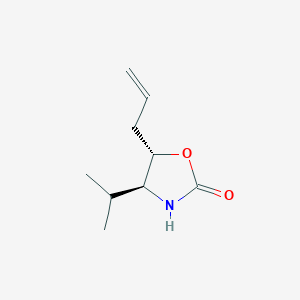
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


